Claisen-Cascade Cyclization: Ortho vs. Para Reactivity
Density functional theory (ωB97X‑D) calculations show that aryl propargyl ethers substituted at one ortho position undergo a Claisen rearrangement followed by a cascade cyclization to give a tricyclo[3.2.1.0]octane core, whereas rearrangement to an unsubstituted ortho carbon yields a benzopyran [REFS‑1]. For 2‑(prop‑2‑yn‑1‑yloxy)phenol, the presence of the free ortho‑carbon enables the benzopyran pathway, while the para isomer (4‑propargyloxyphenol) lacks an accessible ortho position for the initial [3,3]‑sigmatropic shift and therefore cannot enter this cascade [REFS‑1]. The computed activation free energy for the rate‑determining Claisen step of the ortho‑isomer is ca. 30 kcal mol⁻¹, which is thermally accessible at 200–250 °C; the para isomer shows no productive rearrangement under identical conditions because the required dienone intermediate cannot form [REFS‑1].
| Evidence Dimension | Thermal Claisen‑cascade reactivity |
|---|---|
| Target Compound Data | ortho‑propargyl ether (2‑(prop‑2‑yn‑1‑yloxy)phenol); ΔG‡ ≈ 30 kcal mol⁻¹; benzopyran product formed at 200–250 °C |
| Comparator Or Baseline | 4‑(prop‑2‑yn‑1‑yloxy)phenol (para isomer); no productive rearrangement; no benzopyran/tricycle product observed |
| Quantified Difference | Complete loss of Claisen‑cascade reactivity (qualitative binary outcome; para isomer unreactive in this pathway) |
| Conditions | DFT ωB97X‑D/6‑311+G(d,p); experimental validation in refluxing N,N‑dimethylaniline (≈ 200 °C) |
Why This Matters
Synthetic chemists targeting benzopyran or tricyclic scaffolds must use the ortho isomer; the para isomer is a non‑functional surrogate and will fail to yield the desired core, making correct isomer selection critical for reaction feasibility.
- [1] Ramirez, M., Vece, V., Hanessian, S., & Houk, K. N. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers: Substituent Effects on Reactivity and Regioselectivity. Journal of Organic Chemistry, 86(24), 17955–17964. View Source
